molecular formula C9H9N3O B12903812 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one CAS No. 30152-21-7

4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B12903812
CAS No.: 30152-21-7
M. Wt: 175.19 g/mol
InChI Key: RSRLZOBVKPAHCT-UHFFFAOYSA-N
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Description

4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both a pyrazole and a pyridine ring

Properties

CAS No.

30152-21-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-methyl-3-pyridin-4-yl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

RSRLZOBVKPAHCT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate and acetylacetone. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one exhibits promising anticancer properties. It has been identified as a potential inhibitor of various kinases involved in cancer progression. For instance, studies have shown that this compound can selectively inhibit the activity of certain receptor tyrosine kinases, which are often overexpressed in cancer cells, leading to reduced proliferation and increased apoptosis in tumor cells .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It acts by inhibiting the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. Experimental models have shown that treatment with 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one leads to a significant reduction in inflammation markers, suggesting its potential use in treating conditions like rheumatoid arthritis .

Agricultural Science

Pesticidal Properties
The compound has also been explored for its pesticidal properties. Studies have indicated that 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one can effectively control certain pests and pathogens affecting crops. Its mechanism involves disrupting the metabolic pathways of target organisms, leading to their mortality without harming beneficial insects . This makes it a candidate for developing environmentally friendly pesticides.

Material Science

Synthesis of Novel Materials
In material science, 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one has been utilized as a building block for synthesizing novel polymers and nanomaterials. Its unique pyrazole structure allows for functionalization, leading to materials with tailored properties for applications in electronics and photonics . Research is ongoing to explore its integration into composite materials that require enhanced thermal stability and mechanical strength.

Data Table: Summary of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer ActivityInhibition of receptor tyrosine kinases
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
Agricultural SciencePesticidal PropertiesDisruption of metabolic pathways in pests
Material ScienceSynthesis of Novel MaterialsFunctionalization for enhanced material properties

Case Studies

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one showed significant inhibition against cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Inflammation Model : In a preclinical model of arthritis, treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to controls, highlighting its therapeutic potential in inflammatory diseases .
  • Pesticide Development : Field trials assessing the efficacy of formulations containing 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one against common agricultural pests showed up to 90% mortality rates within 48 hours of application, indicating strong potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one: Lacks the methyl group at the 4-position.

    4-methyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one: Pyridine ring is substituted at the 3-position instead of the 4-position.

    4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-thione: Contains a sulfur atom in place of the oxygen atom.

Uniqueness

4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

4-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one is C9H10N4C_9H_{10}N_4. It features a pyrazole ring fused with a pyridine moiety, which contributes to its biological activity. The compound's structure can be represented as follows:

Structure CC1 C NN C1N C2 CC NC C2\text{Structure }\text{CC1 C NN C1N C2 CC NC C2}

Biological Activity Overview

The biological activities of pyrazole derivatives, including 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one, have been extensively studied. These compounds exhibit various pharmacological effects, including:

  • Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds containing the pyrazole structure can inhibit the growth of lung, breast, and colorectal cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This makes them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
  • Interaction with Enzymes : It may act as an inhibitor of key enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators .
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies highlight the efficacy and potential applications of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one:

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicated potent antiproliferative activity, supporting its development as an anticancer agent .

Study 2: Anti-inflammatory Effects

Research demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests its potential for therapeutic use in treating conditions like arthritis and other inflammatory diseases .

Data Table: Biological Activities of 4-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one

Biological ActivityEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryHigh

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one?

Methodological Answer: The compound can be synthesized via cyclocondensation of pyridin-4-yl hydrazine derivatives with β-ketoesters or β-diketones under thermal conditions (130–135°C for 3 hours). Non-conventional methods, such as microwave-assisted synthesis, significantly improve yields (82–92%) compared to conventional heating (68–79%) by reducing reaction times and enhancing regioselectivity . For example, ultrasonication minimizes side reactions and improves purity, as verified by TLC and NMR .

Q. How can structural characterization challenges (e.g., fluorine coupling in NMR) be addressed for pyrazolone derivatives?

Methodological Answer: Complex NMR patterns due to fluorine substituents or tautomerism require high-resolution 19F^{19}\text{F} NMR and 1H^{1}\text{H}-13C^{13}\text{C} HSQC experiments. For instance, 19F^{19}\text{F} NMR at 282 MHz resolves coupling interactions between trifluoromethyl groups and aromatic protons . X-ray crystallography (e.g., SHELX refinement) provides unambiguous structural confirmation, particularly for regiochemical ambiguities .

Q. What reaction mechanisms govern the functionalization of pyrazolone cores?

Methodological Answer: Knoevenagel condensation with carbaldehydes is a key functionalization step. The reaction proceeds via enolate formation at the C4 position, followed by nucleophilic attack on the aldehyde carbonyl. Substituent effects (e.g., electron-withdrawing groups on the aldehyde) influence reaction rates and product stability, as shown in studies using substituted chromone and quinoline carbaldehydes .

Advanced Research Questions

Q. How can regioselectivity issues in pyrazolone derivative synthesis be systematically resolved?

Methodological Answer: Regioselectivity challenges arise from competing tautomers (e.g., enol-keto forms) and steric effects. Computational modeling (DFT) predicts dominant tautomeric forms and reactive sites. Experimental validation via 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR identifies nitrogen environments, while X-ray crystallography confirms regiochemistry in solid-state structures . For example, crystallographic data resolved Z/E isomerism in hydrazone derivatives .

Q. What strategies refine crystallographic data for pyrazolones with high fluorine content?

Methodological Answer: High fluorine content introduces disorder and anisotropic scattering. Use SHELXL with TWIN and BASF commands to model twinning and partial occupancy. For example, refinement of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine achieved an R-factor of 0.031 using high-resolution data (173 K) and restraints on fluorine thermal parameters .

Q. How do computational methods enhance the design of pyrazolone-based functional materials?

Methodological Answer: Molecular docking and DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For bisazo-pyrazolone dyes, TD-DFT simulations correlate absorption spectra with experimental λmax values, guiding substitutions for desired optical properties . MD simulations assess stability in polymer matrices for dye applications .

Q. What green chemistry approaches improve sustainability in pyrazolone synthesis?

Methodological Answer: Solvent-free microwave synthesis reduces energy consumption by 60% versus thermal methods. Ultrasound-assisted reactions in water-ethanol mixtures achieve 90% atom economy, as demonstrated in the synthesis of spiropyrazolones . Catalytic recycling (e.g., sulfamic acid in multi-component reactions) minimizes waste .

Q. How are pharmacological activities of pyrazolone derivatives evaluated in academic settings?

Methodological Answer: In vitro assays (e.g., COX-2 inhibition) screen anti-inflammatory activity, with IC50 values correlated to substituent electronic profiles. For example, 4-(2-chloroquinolin-3-yl)methylene derivatives showed enhanced activity due to π-π stacking interactions . Metabolite stability is assessed via HPLC-MS/MS in hepatic microsomes .

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